
3-(o-Nitrobenzoyl)phenylbutazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Nitrobenzoyl)phenylbutazone is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is structurally related to phenylbutazone, a well-known anti-inflammatory and analgesic agent. The compound is characterized by the presence of a nitrobenzoyl group attached to the phenylbutazone core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Nitrobenzoyl)phenylbutazone typically involves the nitration of phenylbutazone followed by acylation. The nitration process introduces a nitro group into the benzene ring of phenylbutazone, and the subsequent acylation step attaches the benzoyl group.
Nitration: Phenylbutazone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the benzene ring.
Acylation: The nitrated phenylbutazone is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Nitrobenzoyl)phenylbutazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(o-Nitrobenzoyl)phenylbutazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(o-Nitrobenzoyl)phenylbutazone involves the inhibition of prostaglandin synthesis. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation. This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness
3-(o-Nitrobenzoyl)phenylbutazone is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other NSAIDs. This structural modification enhances its potential as a therapeutic agent and as a versatile reagent in chemical synthesis.
Propiedades
Número CAS |
58943-52-5 |
|---|---|
Fórmula molecular |
C26H23N3O5 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-3-16-22-24(30)27(19-12-6-4-7-13-19)28(20-14-8-5-9-15-20)25(22)34-26(31)21-17-10-11-18-23(21)29(32)33/h4-15,17-18H,2-3,16H2,1H3 |
Clave InChI |
UTQDKEDFFOPYBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
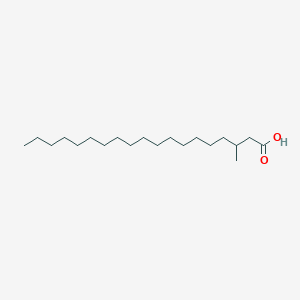

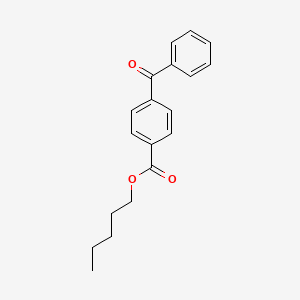
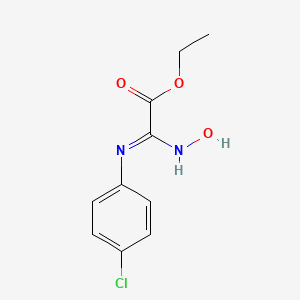
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

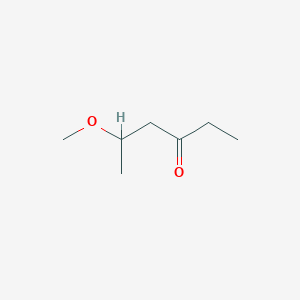
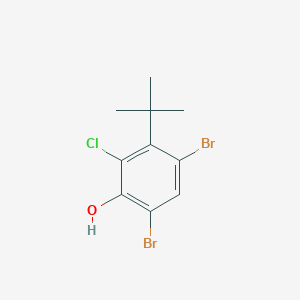
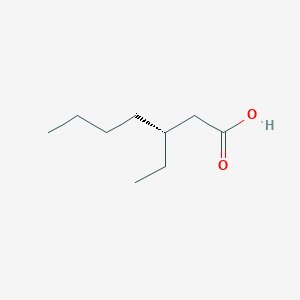
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

